molecular formula C6H12O3 B14606477 2-Methylpent-3-ene-1,2,5-triol CAS No. 59157-15-2

2-Methylpent-3-ene-1,2,5-triol

Cat. No.: B14606477
CAS No.: 59157-15-2
M. Wt: 132.16 g/mol
InChI Key: DDXGJRMFBPGEJM-UHFFFAOYSA-N
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Description

2-Methylpent-3-ene-1,2,5-triol is an organic compound with the molecular formula C6H12O3 It is a triol, meaning it contains three hydroxyl (-OH) groups, and an alkene, indicating the presence of a carbon-carbon double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpent-3-ene-1,2,5-triol can be achieved through several methods. One common approach involves the hydroboration-oxidation of 2-methylpent-3-ene. This reaction typically uses borane (BH3) or a borane complex as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, yield, and purity requirements. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methylpent-3-ene-1,2,5-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The double bond can be reduced to form saturated alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using hydrogen gas (H2) and a metal catalyst such as palladium (Pd) or platinum (Pt) is a typical method.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields saturated alcohols.

    Substitution: Forms halogenated compounds.

Scientific Research Applications

2-Methylpent-3-ene-1,2,5-triol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methylpent-3-ene-1,2,5-triol depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl groups are converted to carbonyl groups through the transfer of electrons. In reduction reactions, the double bond is hydrogenated, resulting in the addition of hydrogen atoms to the carbon atoms involved in the double bond.

Comparison with Similar Compounds

Similar Compounds

    3-Methylpent-2-ene-1,5-diol: Similar structure but with different positions of hydroxyl groups.

    2-Methylpentane-1,2,4-triol: Another triol with a different arrangement of hydroxyl groups.

    2-Pentene, 3-methyl-: An alkene with a similar carbon backbone but lacking the hydroxyl groups.

Properties

CAS No.

59157-15-2

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

2-methylpent-3-ene-1,2,5-triol

InChI

InChI=1S/C6H12O3/c1-6(9,5-8)3-2-4-7/h2-3,7-9H,4-5H2,1H3

InChI Key

DDXGJRMFBPGEJM-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C=CCO)O

Origin of Product

United States

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